N-Acetyl-S-farnesyl-L-cysteine
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Overview
Description
N-Acetyl-S-farnesyl-L-cysteine is an organic compound with the molecular formula C20H33NO3S. It is a derivative of L-cysteine, where the sulfur atom is bonded to a farnesyl group and the amino group is acetylated. This compound is known for its role as a synthetic substrate for isoprenylated protein methyltransferase, making it significant in biochemical research and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-farnesyl-L-cysteine is typically synthesized through a multi-step chemical process. The synthesis begins with the reaction of L-cysteine with farnesyl bromide to form S-farnesyl-L-cysteine. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is purified through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the farnesyl group to a more saturated form.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated farnesyl derivatives.
Substitution: Various N-acyl-S-farnesyl-L-cysteine derivatives.
Scientific Research Applications
N-Acetyl-S-farnesyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in studies involving isoprenylated protein methyltransferase.
Biology: The compound is utilized in cell signaling research, particularly in studies involving G-protein coupled receptors.
Medicine: It has potential therapeutic applications in treating inflammatory conditions and skin disorders.
Industry: this compound is used in the formulation of cosmetic products due to its anti-inflammatory properties .
Mechanism of Action
N-Acetyl-S-farnesyl-L-cysteine functions as an inhibitor of isoprenylated protein methyltransferase. It competes with endogenous isoprenylated proteins for methylation, thereby inhibiting their methylation. This inhibition affects various cellular processes, including signal transduction pathways involving G-protein coupled receptors. The compound’s anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-Succinyl-S-farnesyl-L-cysteine: Another farnesylated cysteine derivative with similar anti-inflammatory properties.
N-Acetyl-S-geranylgeranyl-L-cysteine: A compound with a longer isoprenoid chain, used in similar biochemical applications
Uniqueness: N-Acetyl-S-farnesyl-L-cysteine is unique due to its specific inhibition of isoprenylated protein methyltransferase and its role in modulating G-protein coupled receptor signaling. Its acetyl group enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C20H33NO3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+ |
InChI Key |
XTURYZYJYQRJDO-JTCWOHKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSCC(C(=O)O)NC(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C |
Origin of Product |
United States |
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